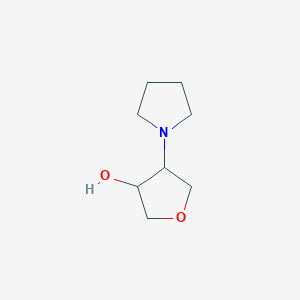

4-(Pyrrolidin-1-yl)oxolan-3-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(Pyrrolidin-1-yl)oxolan-3-ol, also known as Proline-based Oxazolidinone (POX), is a chiral ligand that has been widely used in asymmetric catalysis. POX has a unique structure that allows it to selectively bind to a variety of metal catalysts. This has made it a popular choice for chemists looking to create enantioselective reactions. In

科学的研究の応用

Metabolism and Pharmacokinetics

The metabolism, excretion, and pharmacokinetics of a related dipeptidyl peptidase IV inhibitor, which shares a pyrrolidine structure, were examined in rats, dogs, and humans. This study provides valuable insights into how such compounds are processed in the body, which is crucial for understanding their therapeutic potential and safety profiles (Sharma et al., 2012).

Pharmacological Activity

Pyrrolidine derivatives have been synthesized and evaluated for their cognitive enhancement properties, suggesting their potential application in treating cognitive disorders. This includes their ability to reverse amnesia induced by scopolamine, highlighting their potential use in memory impairment treatments (Pinza et al., 1993).

Obesity and Metabolic Effects

Some pyrrolidine-2-one derivatives, acting as α2-adrenoceptor antagonists, have shown potential in reducing body weight and peritoneal adipose tissue in rats with diet-induced obesity. These findings point towards the use of pyrrolidine derivatives in developing obesity treatments (Dudek et al., 2016).

Alzheimer's Disease Treatment

N-benzyl pyrrolidine derivatives have been explored for Alzheimer's disease treatment, showing promising enzyme inhibition against cholinesterases and BACE-1, and improvement in cognitive dysfunction in animal models. This indicates the potential role of pyrrolidine derivatives in developing multifunctional treatment strategies for Alzheimer's disease (Choubey et al., 2020).

Compulsive Food Consumption

Research into the role of orexin-1 receptor mechanisms in compulsive food consumption highlights the potential therapeutic targets for binge eating and possibly other eating disorders with a compulsive component, using pyrrolidine derivatives as antagonists (Piccoli et al., 2012).

Safety and Hazards

将来の方向性

The future directions for “4-(Pyrrolidin-1-yl)oxolan-3-ol” and similar compounds involve the design of new pyrrolidine compounds with different biological profiles. This can be achieved by modifying the structure of existing compounds, as demonstrated by Asano et al. in their synthesis of 4-(pyrrolidin-1-yl)benzonitrile derivatives .

特性

IUPAC Name |

4-pyrrolidin-1-yloxolan-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c10-8-6-11-5-7(8)9-3-1-2-4-9/h7-8,10H,1-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDNOMPVVYITSSN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2COCC2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-4-methyl-N-[3-[3-(trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl]benzamide](/img/no-structure.png)

![N-[2-(2-methylphenyl)-1,3-benzoxazol-6-yl]benzamide](/img/structure/B1175157.png)

![N-[2-(2-chlorophenyl)-1,3-benzoxazol-6-yl]benzamide](/img/structure/B1175158.png)